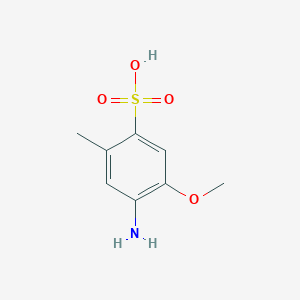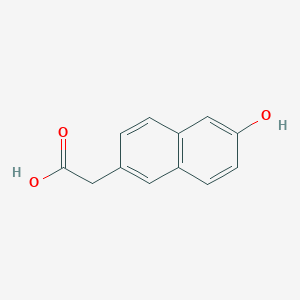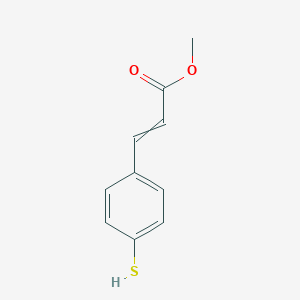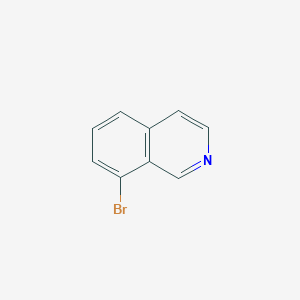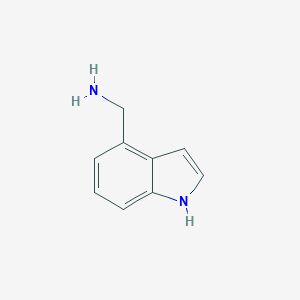
4-Aminométhylindole
Vue d'ensemble
Description
4-Aminomethylindole is a member of indoles.
Applications De Recherche Scientifique
Antagonistes des récepteurs de la dopamine
4-Aminométhylindole: est utilisé dans la synthèse d'antagonistes des récepteurs de la dopamine . Ces composés sont essentiels dans l'étude des troubles neurologiques et peuvent être utilisés pour explorer des pistes thérapeutiques pour des affections telles que la schizophrénie, la maladie de Parkinson et la dépendance aux drogues.
Ligands des canaux calciques dépendants du voltage
Les chercheurs utilisent le This compound pour créer des ligands à haute affinité pour la sous-unité α2δ des canaux calciques dépendants du voltage . Cette application est importante dans le développement de nouveaux analgésiques et anticonvulsivants, car ces canaux jouent un rôle dans la transmission de la douleur et les troubles convulsifs.
Intermédiaire de synthèse
En tant qu'intermédiaire de synthèse, le This compound est un élément constitutif de la synthèse organique, contribuant à la création d'un large éventail d'entités chimiques . Sa polyvalence en fait un atout précieux en chimie médicinale pour la construction d'architectures moléculaires complexes.
Synthèse pharmaceutique
Ce composé sert d'intermédiaire de synthèse en synthèse pharmaceutique, contribuant au développement de nouveaux médicaments . Son rôle dans le processus de synthèse est essentiel pour la création de nouveaux agents thérapeutiques.
Mécanisme D'action
Target of Action
4-Aminomethylindole, also known as 1H-indol-4-ylmethanamine or (1H-Indol-4-yl)methanamine, is a synthetic intermediate Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 4-Aminomethylindole may interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Aminomethylindole may interact with its targets in a way that modulates these biological processes.
Pharmacokinetics
The compound is soluble in dmf, dmso, and ethanol , which may influence its bioavailability.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s plausible that 4-Aminomethylindole may have diverse effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 4-Aminomethylindole may be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °C . Additionally, the compound’s solubility in various solvents may influence its action in different environments.
Safety and Hazards
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives, which include 4-Aminomethylindole, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that 4-Aminomethylindole may exert its effects at the molecular level through similar binding interactions
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways
Propriétés
IUPAC Name |
1H-indol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBWKPKOXRMLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299654 | |
| Record name | 4-Aminomethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-18-6 | |
| Record name | 3468-18-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminomethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-indol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the iso-Pictet-Spengler reaction described in the research significant for the field of organic synthesis?
A1: The research presented in the paper [] details a novel, direct, and highly enantioselective iso-Pictet-Spengler reaction using readily available starting materials like (1H-Indol-4-yl)methanamine. This is significant for several reasons:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
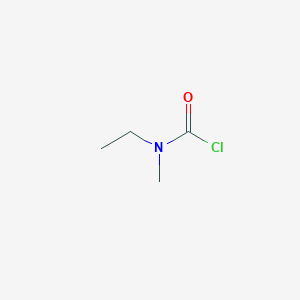
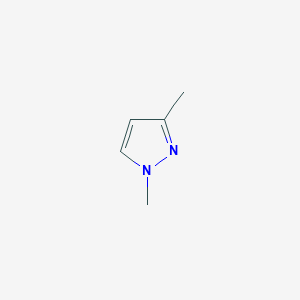
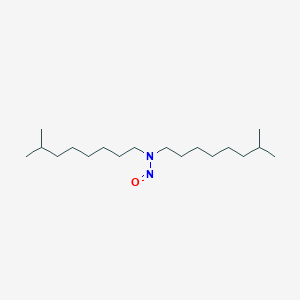
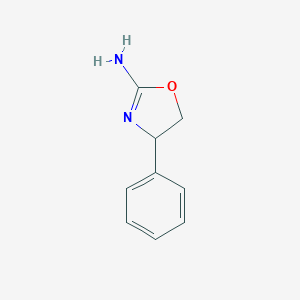
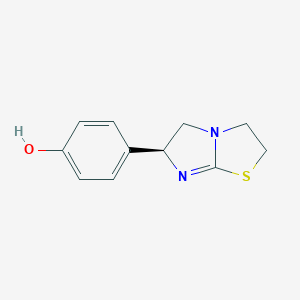
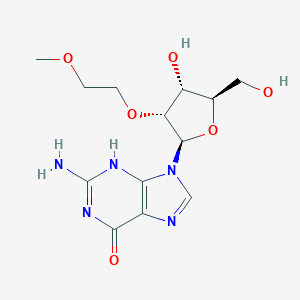
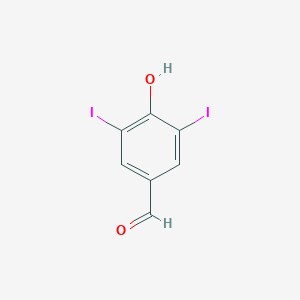
![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)
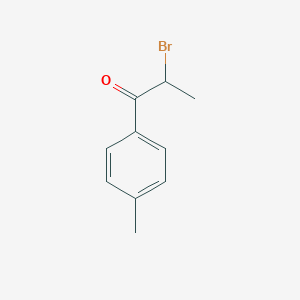
![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)
